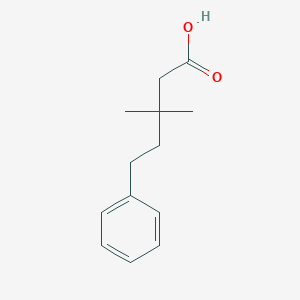

3,3-Dimethyl-5-phenylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-5-phenylpentanoic acid, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Suzuki-Miyaura Coupling : Use a palladium-catalyzed cross-coupling reaction between a 3,3-dimethylpentanoic acid derivative and a phenylboronic acid to introduce the phenyl group .

- Carboxylic Acid Protection : Employ tert-butyl or methyl ester protection to prevent side reactions during synthesis.

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) to maximize yield.

- Characterization : Validate purity via 1H-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

- Techniques :

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.

- Computational Modeling : Compare experimental optical rotation with density functional theory (DFT)-predicted values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Root Cause Analysis :

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times used in conflicting studies .

- Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or impurities.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times used in conflicting studies .

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

- Approach :

- DFT Calculations : Simulate cytochrome P450-mediated oxidation pathways using Gaussian 16 at the B3LYP/6-31G(d) level.

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2–4) and plasma protein binding.

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What analytical methods are most robust for quantifying trace impurities in this compound?

Methodological Answer:

- Protocol :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient (flow: 1 mL/min).

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column.

- Validation Parameters : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and limits of detection (LOD < 0.1%) per ICH Q2(R1) guidelines .

Q. How does the steric hindrance from the 3,3-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Experimental Design :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 3-methyl-5-phenylpentanoic acid) using stopped-flow spectroscopy.

- Theoretical Analysis : Calculate activation energies (ΔG‡) via transition-state modeling in Gaussian.

- Crystallographic Evidence : Analyze bond angles and torsional strain in intermediates via X-ray diffraction .

Q. Interdisciplinary and Regulatory Considerations

Q. What interdisciplinary applications exist for this compound in drug discovery?

Methodological Answer:

- Case Studies :

- Prodrug Design : Modify the carboxylic acid to ester prodrugs for improved bioavailability (e.g., ethyl ester derivatives).

- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) for controlled release in cancer models.

- Collaborative Frameworks : Partner with pharmacologists to validate in vivo efficacy in rodent inflammation models .

Q. What regulatory guidelines govern the safe handling of this compound in laboratory settings?

Methodological Answer:

- Compliance Measures :

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 85–87°C (DSC) | |

| LogP (Predicted) | 3.2 ± 0.3 (Schrödinger QikProp) | |

| Plasma Protein Binding | 92% (Human) | |

| HRMS (m/z) | [M+H]⁺: 235.1567 (Calc: 235.1564) |

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,3-dimethyl-5-phenylpentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-13(2,10-12(14)15)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |

InChI Key |

PDUDYHILJURXJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.